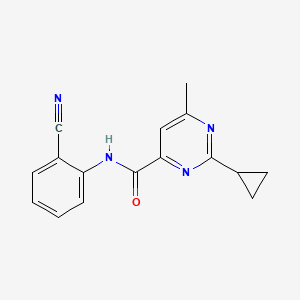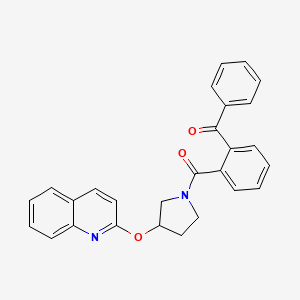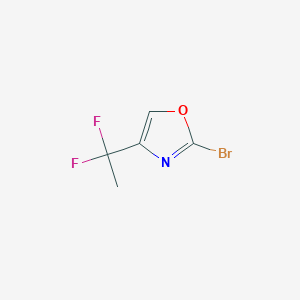
1-metil-N-(3-(2-metiltiazol-4-il)fenil)-1H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiazole ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities and interact with a variety of targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives, however, are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Métodos De Preparación
The synthesis of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the thiazole and triazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesizers and high-throughput screening techniques .
Análisis De Reacciones Químicas
1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide . Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Comparación Con Compuestos Similares
1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group, leading to different biological activities.
1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-sulfonamide: The presence of a sulfonamide group in this compound enhances its antimicrobial activity compared to the carboxamide derivative.
The uniqueness of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of the thiazole and triazole rings, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific research applications .
Propiedades
IUPAC Name |
1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-15-13(8-21-9)10-4-3-5-11(6-10)16-14(20)12-7-19(2)18-17-12/h3-8H,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUOTGUCJJRZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2558776.png)
![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)
![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)




![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)


